molecular formula C16H20N2O2 B2499940 N-(4-nitrophenyl)adamantan-1-amine CAS No. 56714-80-8

N-(4-nitrophenyl)adamantan-1-amine

Cat. No.: B2499940
CAS No.: 56714-80-8
M. Wt: 272.348
InChI Key: DWCDJRKCUOQOLS-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)adamantan-1-amine is a compound that features an adamantane core substituted with a 4-nitrophenyl group Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)adamantan-1-amine typically involves the reaction of adamantan-1-amine with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature and solvent choice, are made to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)adamantan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nucleophiles.

    Coupling Reactions: Palladium catalysts, ligands, and bases.

Major Products Formed

    Reduction of Nitro Group: Formation of N-(4-aminophenyl)adamantan-1-amine.

    Substitution Products: Various substituted adamantane derivatives.

    Coupling Products: Complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

N-(4-nitrophenyl)adamantan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)adamantan-1-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity. The adamantane core provides structural stability and enhances the compound’s ability to interact with its targets effectively.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)adamantan-1-amine: Similar structure but with an amino group instead of a nitro group.

    N-(4-methylphenyl)adamantan-1-amine: Features a methyl group instead of a nitro group.

    N-(4-chlorophenyl)adamantan-1-amine: Contains a chlorine atom instead of a nitro group.

Uniqueness

N-(4-nitrophenyl)adamantan-1-amine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.

Properties

IUPAC Name

N-(4-nitrophenyl)adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-18(20)15-3-1-14(2-4-15)17-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCDJRKCUOQOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1.51 g. (0.01 mole) of 1-adamantamine, 1.41 g. p-fluoronitrobenzene and 1.38 g. K2CO3 in 10 ml. HMPA was stirred overnight in an oil bath at 135°. The mixture was allowed to cool, diluted with H2O and extracted thoroughly with C6H6. The organic layer was washed in turn with H2O and brine and taken to dryness. The waxy residue was recrystallized twice from Me2CO:cyclohexane to give 1.82 g. (67%) of N,1-adamantyl-p-nitroaniline, m.p. 188°-189°.
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